Cas no 84477-87-2 (Protein kinase inhibitor H-7)

Protein kinase inhibitor H-7 structure
Protein kinase inhibitor H-7 structure
상품 이름:Protein kinase inhibitor H-7
CAS 번호:84477-87-2
MF:C14H17N3O2S
메가와트:291.368681669235
CID:722185
PubChem ID:24896097

Protein kinase inhibitor H-7 화학적 및 물리적 성질

이름 및 식별자

    • Isoquinoline,5-[(2-methyl-1-piperazinyl)sulfonyl]-
    • 1-(5-ISOQUINOLINYLSULFONYL)-2-METHYL-PIPERAZINE
    • 5-[(2-methyl-1-piperazinyl)sulfonyl]Isoquinoline
    • H-7
    • H-7 dihydrochloride,(±)-1-(5-Isoquinolinesulphonyl)-2-methylpiperazinedihydrochloride
    • (±)-1-(5-Isoquinolinesulphonyl)-2-Methylpiperazinedihydrochloride
    • H-7 dihydrochloride
    • H-72HCl
    • 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine
    • Isoquinoline-5-sulfonic 2-methyl-1-piperazide
    • Protein kinase inhibitor H-7
    • 5-[(2-Methyl-1-piperazinyl)sulfonyl]isoquinoline (ACI)
    • Piperazine, 1-(5-isoquinolinylsulfonyl)-2-methyl- (9CI)
    • 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine
    • H 7
    • Protein kinase inhibitor H7
    • NCGC00024640-04
    • CS-0142529
    • H-7 inhibitor
    • 487H9Q0F9N
    • MLS000069615
    • H-7 inhibitor?
    • cid_3542
    • Bio2_000863
    • 5-((2-Methylpiperazin-1-yl)sulfonyl)isoquinoline
    • IDI1_002138
    • MLS001332490
    • 5-[(2-methylpiperazin-1-yl)sulfonyl]isoquinoline
    • CCG-100608
    • AKOS009159179
    • MLS001332489
    • DA-38190
    • Bio1_000431
    • BiomolKI2_000014
    • KBio2_005581
    • (+/-)-1-(5-isoquinolinesulfonyl)-2-methylpiperazine
    • DB07996
    • KBioSS_000445
    • NCGC00015487-07
    • DTXSID401004756
    • NCGC00024640-06
    • Piperazine, 1-(5-isoquinolinylsulfonyl)-2-methyl-, (2S-(1(R*(R*)),2alpha,3abeta,7abeta))-
    • BRD6846
    • BDBM50216682
    • KBioGR_000445
    • CHEBI:83438
    • NCGC00015487-12
    • HMS1362G07
    • HMS1792G07
    • H7
    • CHEMBL323556
    • GLXC-26402
    • SMR000058749
    • SGCUT00137
    • NCGC00015487-08
    • KBio3_000829
    • to_000063
    • BiomolKI_000004
    • Bio1_001409
    • EX-A7026
    • KBio2_003013
    • Lopac0_000598
    • 5-((2S)-2-methylpiperazin-1-yl)sulfonylisoquinoline
    • NCGC00015487-11
    • 84477-87-2
    • MS-24163
    • Piperazine, 1-(5-isoquinolinylsulfonyl)-2-methyl-, (2S-(1(R*(R*)), 2alpha, 3abeta, 7abeta))-
    • DTXCID901431649
    • SDCCGSBI-0050580.P003
    • MFCD00063403
    • NCGC00015487-16
    • NCGC00015487-09
    • Isoquinoline,5-[(2-methyl-1-piperazinyl)sulfonyl]-,hydrochloride (1:2)
    • Bio2_000383
    • HMS3403G07
    • NCGC00024640-03
    • Piperazine, 1-(5-isoquinolinylsulfonyl)-2-methyl-
    • Lopac0_000682
    • BRD-A55756846-001-05-5
    • UNII-487H9Q0F9N
    • 5-(2-methylpiperazin-1-yl)sulfonylisoquinoline
    • HY-131900
    • Opera_ID_1708
    • BRN 5482740
    • KBio2_000445
    • BRD-A55756846-300-01-0
    • KBio3_000830
    • NCGC00015487-06
    • 5-(2-methylpiperazine-1-sulfonyl)isoquinoline
    • 1-5-Isoquinolinesulphonyl-2-methylpiperazine
    • NCGC00024640-05
    • Bio1_000920
    • HMS3374N04
    • CHEBI:43385
    • BSPBio_001105
    • 5-[(2S)-2-methylpiperazin-1-yl]sulfonylisoquinoline
    • SCHEMBL190590
    • SMP2_000201
    • NCGC00015487-05
    • HMS2231B22
    • BRD-6846
    • HMS1990G07
    • MDL: MFCD00063403
    • 인치: 1S/C14H17N3O2S/c1-11-9-16-7-8-17(11)20(18,19)14-4-2-3-12-10-15-6-5-13(12)14/h2-6,10-11,16H,7-9H2,1H3
    • InChIKey: BDVFVCGFMNCYPV-UHFFFAOYSA-N
    • 미소: O=S(N1C(C)CNCC1)(C1C2C(=CN=CC=2)C=CC=1)=O

계산된 속성

  • 정밀분자량: 291.10400
  • 동위원소 질량: 291.10414797g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 20
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 434
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1
  • 토폴로지 분자 극성 표면적: 70.7Ų

실험적 성질

  • 용해도: ethanol: 20 mg/mL
  • PSA: 70.68000
  • LogP: 2.56470

Protein kinase inhibitor H-7 보안 정보

  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 포카표 F사이즈:10
  • RTECS 번호:TL9305000
  • 저장 조건:2-8°C

Protein kinase inhibitor H-7 세관 데이터

  • 세관 번호:2935009090
  • 세관 데이터:

    ?? ?? ??:

    2935009090

    개요:

    2935009090 기타 술폰산염 (아세틸기) 아미드.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:35.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2935009090 기타 술파민 부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:35.0%

Protein kinase inhibitor H-7 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
MedChemExpress
HY-131900-25mg
Protein kinase inhibitor H-7
84477-87-2 99.97%
25mg
¥1500 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04664-5mg
5-((2-Methylpiperazin-1-yl)sulfonyl)isoquinoline
84477-87-2 -
5mg
¥5028.0 2024-07-18
Chemenu
CM229708-1g
5-((2-Methylpiperazin-1-yl)sulfonyl)isoquinoline
84477-87-2 97%
1g
$*** 2023-05-29
1PlusChem
1P004WI8-50mg
Isoquinoline,5-[(2-methyl-1-piperazinyl)sulfonyl]-
84477-87-2 99%
50mg
$1124.00 2024-04-21
MedChemExpress
HY-131900-100mg
Protein kinase inhibitor H-7
84477-87-2 99.97%
100mg
¥2950 2024-07-20
Aaron
AR004WQK-5mg
Isoquinoline,5-[(2-methyl-1-piperazinyl)sulfonyl]-
84477-87-2 98%
5mg
$101.00 2025-02-13
Chemenu
CM229708-1g
5-((2-Methylpiperazin-1-yl)sulfonyl)isoquinoline
84477-87-2 97%
1g
$729 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04664-25mg
5-((2-Methylpiperazin-1-yl)sulfonyl)isoquinoline
84477-87-2 -
25mg
¥20108.0 2024-07-18
1PlusChem
1P004WI8-25mg
Isoquinoline,5-[(2-methyl-1-piperazinyl)sulfonyl]-
84477-87-2 99%
25mg
$666.00 2024-04-21
MedChemExpress
HY-131900-50mg
Protein kinase inhibitor H-7
84477-87-2 99.97%
50mg
¥2100 2024-07-20

Protein kinase inhibitor H-7 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Acetic acid ,  Hydrogen bromide
참조
5-Isoquinolinesulfonamide derivatives. III. Synthesis and vasodilatory activity of 1-(5-isoquinolinesulfonyl)piperazine derivatives
Morikawa, Anri; et al, Chemical & Pharmaceutical Bulletin, 1992, 40(3), 770-3

합성회로 2

반응 조건
1.1 Reagents: Triethylamine
2.1 Reagents: Triethylamine Solvents: Dichloromethane
3.1 Reagents: Acetic acid ,  Hydrogen bromide
참조
5-Isoquinolinesulfonamide derivatives. III. Synthesis and vasodilatory activity of 1-(5-isoquinolinesulfonyl)piperazine derivatives
Morikawa, Anri; et al, Chemical & Pharmaceutical Bulletin, 1992, 40(3), 770-3

합성회로 3

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: Acetic acid ,  Hydrogen bromide
참조
5-Isoquinolinesulfonamide derivatives. III. Synthesis and vasodilatory activity of 1-(5-isoquinolinesulfonyl)piperazine derivatives
Morikawa, Anri; et al, Chemical & Pharmaceutical Bulletin, 1992, 40(3), 770-3

Protein kinase inhibitor H-7 Raw materials

Protein kinase inhibitor H-7 Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:84477-87-2)Protein kinase inhibitor H-7
A1039079
순결:99%
재다:1g
가격 ($):702.0
atkchemica
(CAS:84477-87-2)Protein kinase inhibitor H-7
CL1974
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의